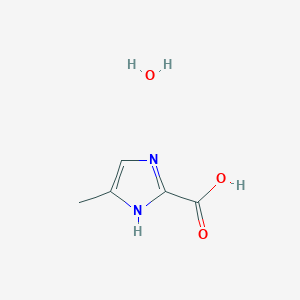

4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate

Description

Historical Context and Development of Imidazole Carboxylic Acid Research

The synthesis of imidazole carboxylic acids dates to early 20th-century investigations into heterocyclic chemistry. Initial methods relied on condensation reactions, such as the interaction of o-phenylenediamine with glycolic acid to form 2-hydroxymethylbenzimidazole. However, these approaches suffered from low yields and limited scalability. A paradigm shift occurred with the advent of carbon dioxide (CO₂)-based carboxylation under superatmospheric pressure, as demonstrated in the 2009 patent by US5117004A. This method enabled direct carboxylation of 4,5-disubstituted imidazoles at the 2-position, achieving efficiencies exceeding 80% at 150–300°C and 40–180 bar. For this compound, subsequent hydration steps were optimized to stabilize the crystalline form, as evidenced by its PubChem entry detailing molecular weight (144.13 g/mol) and structural conformation.

Table 1: Evolution of Synthetic Methods for Imidazole Carboxylic Acids

The development of 3D conformational analysis tools in the 2010s further refined purification protocols, ensuring high-purity batches for pharmaceutical applications.

Significance in Medicinal Chemistry and Drug Design

This compound’s pharmacophoric utility stems from its dual functionality: the imidazole ring acts as a hydrogen bond donor/acceptor, while the carboxylic acid enhances solubility and metal-chelation capacity. This duality is exploited in metallo-β-lactamase (MBL) inhibitors, where the compound’s carboxyl group coordinates zinc ions in enzymatic active sites, effectively neutralizing antibiotic resistance mechanisms. For instance, derivative 55 in recent studies demonstrated a 50% inhibitory concentration (IC₅₀) of 0.8 µM against Verona Integron-encoded MBL (VIM-2), restoring meropenem efficacy in Pseudomonas aeruginosa infections.

Additionally, its methyl group at the 4-position sterically shields the imidazole ring from metabolic degradation, prolonging in vivo half-life. This property is leveraged in prodrug designs, where the hydrate form improves bioavailability through enhanced aqueous solubility (50 mg/mL in water).

Theoretical Foundations for Imidazole Pharmacophore Research

Quantum mechanical studies reveal that electron delocalization across the imidazole ring’s π-system stabilizes transition states during enzyme inhibition. Substituent effects are quantified via Hammett constants (σ), where the 4-methyl group (σ = −0.17) exerts a mild electron-donating effect, optimizing charge distribution for target engagement. Molecular dynamics simulations further show that the carboxylic acid moiety adopts a planar conformation when bound to VIM-2, forming salt bridges with Lys224 and Asn233 residues.

Table 2: Substituent Effects on Imidazole Pharmacophore Activity

| Substituent | Position | σ Value | Biological Impact |

|---|---|---|---|

| -CH₃ | 4 | −0.17 | Enhances metabolic stability |

| -COOH | 2 | +0.45 | Facilitates zinc chelation |

| -Cl | 5 | +0.23 | Increases lipophilicity |

These insights guide rational drug design, enabling precise modulation of pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

5-methyl-1H-imidazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.H2O/c1-3-2-6-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGXVXHGQETFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260773-84-9 | |

| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts under mild conditions, which leads to the formation of disubstituted imidazoles . Another approach involves the use of N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines, resulting in the formation of trisubstituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-2-methanol.

Scientific Research Applications

Overview

4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate is an organic compound belonging to the imidazole family, which is characterized by a five-membered ring containing nitrogen atoms. This compound has garnered attention for its diverse applications across various fields, including chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable intermediate in organic synthesis.

Chemical Reactions :

- Oxidation : Can be oxidized to form carboxylic acids or ketones using reagents like hydrogen peroxide.

- Reduction : Can be reduced to form alcohols or amines using sodium borohydride.

- Substitution : Can undergo nucleophilic substitution reactions, particularly at nitrogen atoms.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Carboxylic acids or ketones |

| Reduction | Sodium borohydride | Alcohols or amines |

| Substitution | Alkyl halides with a base | Alkylated imidazoles |

Biology

In biological research, this compound is investigated for its role as an enzyme inhibitor. Notably, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This property is particularly relevant for conditions such as gout, where excessive uric acid production is a concern.

Medicine

The potential therapeutic applications of this compound are significant:

- Xanthine Oxidase Inhibition : Its inhibitory effects on xanthine oxidase make it a candidate for treating hyperuricemia and gout.

- Drug Development : The compound serves as an important intermediate in the synthesis of pharmaceutical agents targeting various diseases.

Industry

In industrial applications, this compound acts as a catalyst in several chemical processes:

- Polymerization : Used in the production of polymers and other materials.

- Organic Synthesis : Functions as a catalyst in various organic reactions, enhancing reaction rates and yields.

Case Studies

-

Enzymatic Inhibition Studies :

A study demonstrated that this compound effectively inhibits xanthine oxidase in vitro, showing promise for gout treatment. The mechanism involves binding to the active site of the enzyme, preventing substrate conversion into uric acid . -

Synthesis of Novel Compounds :

Research has focused on synthesizing novel derivatives of imidazole carboxylic acids using this compound as a precursor. These derivatives have shown enhanced biological activity against various targets, indicating its utility in drug discovery . -

Cosmetic Formulations :

Recent studies explored the use of this compound in cosmetic formulations due to its moisturizing properties and stability when combined with other ingredients .

Mechanism of Action

The mechanism of action of 4-Methyl-1H-Imidazole-2-Carboxylic Acid Hydrate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of metal-β-lactamases, enzymes that confer antibiotic resistance to bacteria . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics and thereby restoring their efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

2-Methyl-1H-imidazole-4-carboxylic acid (CAS 1457-58-5)

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Hydrate Forms

2-Methyl-1H-imidazole-4-carboxylic Acid Hydrate

Functionalized Derivatives

4-Carboxy-2-methyl-1H-imidazol-5(4H)-one

Structural and Functional Data Table

Key Research Findings

- Acidity and Solubility : The position of the carboxylic acid group (C2 vs. C4) influences pKa values. For example, 4-carboxy derivatives may exhibit stronger acidity due to resonance stabilization .

- Biological Relevance : Imidazole carboxylic acids show analgesic, anti-inflammatory, and antiparasitic activities . Hydration may enhance solubility, improving bioavailability .

- Synthetic Methods : Oxidation of methylimidazoles (e.g., with K₂Cr₂O₇/H₂SO₄) is a common route, though yields vary (e.g., 44% for 4-carboxy-2-methyl derivative ).

Biological Activity

4-Methyl-1H-imidazole-2-carboxylic acid hydrate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features an imidazole ring with a carboxylic acid functional group and a methyl substituent, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound shows effectiveness against certain bacterial strains, potentially disrupting cell membrane integrity or inhibiting key metabolic pathways.

- Anticancer Effects : Preliminary findings indicate its potential to inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in the treatment of diseases such as cancer or infections.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Interaction : It may bind to active sites of enzymes, altering their activity. For instance, it has been noted to interact with enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.

- Cell Membrane Disruption : The compound's lipophilic properties allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Signal Transduction Modulation : It may influence signaling pathways within cells, affecting processes such as apoptosis and proliferation.

Case Studies

Several studies have documented the biological effects of this compound:

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 4-Methyl-1H-imidazole-2-carboxylic acid against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Properties

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The study revealed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer activity.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 30 |

| 100 | 10 |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 4-methyl-1H-imidazole-2-carboxylic acid hydrate?

- Methodological Answer :

- Hydrolysis of Ethyl Esters : Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative. Crystallization in the presence of water produces the hydrate form. Characterization via X-ray diffraction confirms the dihydrate structure .

- Condensation Reactions : Refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid (with sodium acetate as a catalyst) yields imidazole-carboxylic acid analogs. Recrystallization from DMF/acetic acid mixtures ensures purity .

Q. How can the compound’s purity and structure be validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : Proton and carbon NMR are critical for confirming substituent positions and hydrogen bonding patterns. For example, downfield shifts in -NMR (e.g., ~13 ppm) indicate strong hydrogen bonding at the N1-H position .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. The dihydrate form of related imidazole derivatives shows intermolecular O–H···O and N–H···O interactions .

- FTIR and Mass Spectrometry : FTIR identifies carboxylic acid O–H stretches (~2500–3300 cm), while HRMS confirms molecular weight .

Q. What solvents and buffers are optimal for solubility and stability studies?

- Methodological Answer :

- Buffers : Prepare pH 1–14 buffers using KCl/HCl (pH 1), citrate/NaOH (pH 3–6), phosphate (pH 7), and borate (pH 8–11). Dilute stock solutions (1.65 × 10 M) 20-fold into buffers for UV-Vis stability assays .

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or acidic/basic aqueous solutions due to deprotonation/protonation equilibria .

Advanced Research Questions

Q. How do substituents at the 4(5)-position influence hydrogen-bonding interactions and physicochemical properties?

- Methodological Answer :

- Hydrogen Bonding Analysis : Introduce electron-withdrawing groups (e.g., -CF) to enhance acidity at N1-H, strengthening hydrogen bonds. Use -NMR titration in DO to measure pK shifts .

- Thermodynamic Studies : Compare melting points (e.g., 165–166°C for 4-methyl analogs) and solubility profiles to correlate substituent effects with lattice stability .

Q. What experimental strategies resolve contradictions in reported pK values for imidazole-carboxylic acid derivatives?

- Methodological Answer :

- Standardized Buffers : Use a unified buffer system (e.g., citrate-phosphate-borate) across studies to minimize ionic strength variations.

- Potentiometric Titration : Perform titrations under inert atmospheres to avoid CO interference. Data from pH 1–14 buffers show imidazole-carboxylic acids exhibit two pK values: ~2.5 (COOH) and ~6.5 (N1-H) .

Q. How can computational modeling guide the design of imidazole-carboxylic acid-based DNA sequencing readers?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions between the carboxylic acid group and DNA bases. MD trajectories reveal preferential binding to guanine via N1-H···O and O–H···N interactions .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict electron-transfer efficiency in recognition tunneling experiments .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.